Cas no 1806986-57-1 (5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehyde)

5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehyde
-
- インチ: 1S/C7H3F2IN2O3/c8-7(9)3-1-11-4(2-13)5(10)6(3)12(14)15/h1-2,7H
- InChIKey: BSMMTPTZIDUQFQ-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=O)N=CC(C(F)F)=C1[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 261
- トポロジー分子極性表面積: 75.8
- 疎水性パラメータ計算基準値(XlogP): 1.7
5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029023674-250mg |
5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehyde |
1806986-57-1 | 95% | 250mg |
$1,078.00 | 2022-03-31 | |
Alichem | A029023674-500mg |
5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehyde |
1806986-57-1 | 95% | 500mg |
$1,718.70 | 2022-03-31 | |
Alichem | A029023674-1g |
5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehyde |
1806986-57-1 | 95% | 1g |
$3,010.80 | 2022-03-31 |
5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehyde 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehydeに関する追加情報
Introduction to 5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehyde (CAS No. 1806986-57-1)
5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1806986-57-1, is a highly versatile and significant intermediate in the realm of modern chemical synthesis and pharmaceutical development. This compound belongs to the class of nitropyridines, which have garnered considerable attention due to their broad spectrum of biological activities and synthetic utility. The presence of both difluoromethyl and iodo substituents, along with the nitro and carboxaldehyde functional groups, endows this molecule with unique reactivity that makes it a valuable building block for constructing complex molecular architectures.
The difluoromethyl group is particularly noteworthy, as it is frequently employed in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties of drug candidates. The introduction of fluorine atoms into a molecular framework can significantly alter electronic and steric properties, often leading to more potent and selective biological activity. In contrast, the iodo substituent serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are pivotal in constructing biaryl systems prevalent in many bioactive molecules.
The nitro group in 5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehyde contributes to the compound's reactivity and electronic characteristics. Nitro groups can be reduced to amines or converted into azides, providing multiple pathways for diversification during synthetic campaigns. Moreover, the carboxaldehyde functionality offers opportunities for amide bond formation or condensation reactions, enabling the construction of heterocyclic scaffolds or peptidomimetics. These features collectively make this compound a cornerstone in the synthesis of novel therapeutic agents.
Recent advancements in drug discovery have highlighted the importance of nitropyridines as pharmacophores. For instance, studies have demonstrated that nitropyridines exhibit inhibitory activity against various enzymes and receptors involved in inflammatory pathways, cancer metabolism, and infectious diseases. The structural motif is particularly attractive due to its ability to engage multiple binding pockets simultaneously, leading to synergistic effects that enhance therapeutic outcomes. The incorporation of fluorinated and iodinated derivatives has further expanded the potential applications of nitropyridines in medicinal chemistry.
The synthesis of 5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehyde typically involves multi-step organic transformations starting from commercially available pyridine precursors. Key synthetic strategies often include halogenation at specific positions using reagents such as N-bromosuccinimide (NBS) or iodine monochloride (ICl), followed by nitration employing concentrated sulfuric acid and nitric acid. The introduction of the difluoromethyl group can be achieved through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions with appropriate difluoromethyl electrophiles. Each synthetic step must be carefully optimized to ensure high yield and purity, as impurities can adversely affect downstream applications.
In industrial settings, the production of this compound is often scaled up to meet demand for research and development purposes. Process chemists focus on developing robust synthetic routes that minimize waste generation while maintaining cost-effectiveness. Green chemistry principles are increasingly being integrated into these processes, with an emphasis on solvent recovery, catalytic efficiency, and energy conservation. Such sustainable practices not only reduce environmental impact but also enhance economic feasibility for pharmaceutical companies.
The utility of 5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehyde extends beyond small-molecule drug synthesis. It has been utilized in material science applications, where its aromatic structure can contribute to the development of organic semiconductors or luminescent materials. Additionally, researchers have explored its potential in agrochemicals, leveraging its structural features to design novel pesticides or herbicides with improved efficacy and environmental safety profiles.
One notable area where this compound has made significant contributions is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways associated with various diseases, including cancer. By modifying the scaffold of known kinase inhibitors with elements such as fluorine or iodine substituents, chemists can fine-tune binding interactions to achieve higher selectivity and potency. The carboxaldehyde moiety provides a site for further derivatization into potent kinase inhibitors by forming covalent bonds with key amino acid residues in the enzyme active site.
Recent publications highlight innovative applications of nitropyridines in photodynamic therapy (PDT). Researchers have incorporated these motifs into photosensitizer molecules that generate reactive oxygen species upon irradiation with light sources like lasers or LEDs. These reactive species can selectively damage target cells while sparing healthy tissues, making PDT an attractive modality for treating cancers and other diseases. The structural versatility of compounds like 5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehyde allows for tailoring photophysical properties such as absorption maxima and singlet oxygen yields to optimize therapeutic efficacy.
The regulatory landscape surrounding novel chemical entities like this intermediate is governed by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Companies must adhere to stringent guidelines regarding quality control testing, impurity profiling, and documentation before submitting new drug candidates for approval. Ensuring compliance with these regulations is essential for successful commercialization but also poses challenges during early-stage research when compounds are still being optimized.
In conclusion,5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehyde (CAS No., 1806986-57-1) represents a critical intermediate with far-reaching implications across multiple scientific disciplines including pharmaceuticals,material science,and agrochemicals . Its unique structural features enable diverse synthetic manipulations while offering opportunities for developing innovative therapeutics targeting complex diseases . As research continues at an accelerated pace ,this compound will undoubtedly remain at forefront scientific inquiry driving progress toward improved human health outcomes .
1806986-57-1 (5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehyde) 関連製品
- 2229276-38-2(2-3-(methoxymethyl)furan-2-ylbutanoic acid)
- 2680546-28-3(3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 89999-56-4(Benzenepropanamine, β-methyl-, (R)- (9CI))
- 2229008-09-5(1-2-(but-3-yn-1-yl)phenyl-1H-pyrazole)
- 2034536-98-4(2-bromo-N-{5-(furan-2-yl)pyridin-3-ylmethyl}-5-methoxybenzamide)
- 1376047-60-7(methyl 3-(2,2-dimethyl-3-oxo-piperazin-1-yl)propanoate;hydrochloride)
- 2172221-37-1(2-(trifluoromethyl)spiro3.3heptan-2-ylmethanol)
- 1325724-92-2(1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 3002465-83-7(5-Bromo-2-iodobenzofuran)
- 1805544-11-9(6-(Difluoromethyl)-3-hydroxy-2-methoxy-4-methylpyridine)



